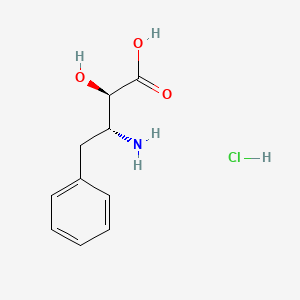
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide typically involves the reaction of N-methylacetamide with succinic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the formation of the pyrrolidine-2,5-dione ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have been studied for their potential in treating epilepsy.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H10N2O3/c1-8-5(10)4-9-6(11)2-3-7(9)12/h2-4H2,1H3,(H,8,10) |
Clave InChI |
GMDNODVNBFNMHC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)

![5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)




![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)


![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
